Fmoc-(R)-2-tetrahydroisoquinoline acetic acid
Description
Molecular Architecture and Stereochemical Configuration
Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (C₂₆H₂₃NO₄, molecular weight: 413.47 g/mol) is a chiral compound comprising three core structural elements: a fluorenylmethoxycarbonyl (Fmoc) group, a tetrahydroisoquinoline (THIQ) ring, and an acetic acid moiety. The Fmoc group, a widely used protecting group in peptide synthesis, is attached to the nitrogen atom of the THIQ ring via a carbamate linkage. The THIQ scaffold consists of a bicyclic system with a partially saturated isoquinoline core, while the acetic acid substituent is bonded to the C3 position of the THIQ ring.
The stereochemical configuration at the C3 position is strictly (R), as confirmed by chiral HPLC and X-ray crystallography. This configuration critically influences molecular packing and intermolecular interactions, as demonstrated by the distinct hydrogen-bonding patterns observed in crystalline forms. The SMILES notation (OC(=O)C[C@H]1Cc2ccccc2CN1C(=O)OCC3c4ccccc4-c5ccccc35) and InChI key (ZYNHEOMLCMDTDW-LJQANCHMSA-N) encode the compound’s absolute stereochemistry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₃NO₄ |
| Molecular Weight | 413.47 g/mol |
| CAS Number | 332064-67-2 |
| PubChem CID | 7009895 |
| Stereochemical Center | C3 (R-configuration) |
Properties
IUPAC Name |
2-[(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHEOMLCMDTDW-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426583 | |
| Record name | [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332064-67-2 | |
| Record name | [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-2-tetrahydroisoquinoline acetic acid typically involves the protection of the amino group of ®-2-tetrahydroisoquinoline acetic acid with the Fmoc group. This can be achieved using Fmoc-chloroformate or Fmoc-succinimidyl carbonate as the protecting agents. The reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of Fmoc-®-2-tetrahydroisoquinoline acetic acid follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of this compound. The process involves anchoring the C-terminal amino acid to a resin, followed by sequential deprotection and coupling steps to build the desired peptide chain .
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-2-tetrahydroisoquinoline acetic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using a solution of 20% piperidine in DMF.
Coupling Reactions: The protected amino acid can participate in peptide bond formation through nucleophilic attack on activated carboxyl groups, facilitated by coupling reagents such as HBTU, HATU, or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU, DIC in the presence of a base like DIPEA.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide chain when used in peptide synthesis .
Scientific Research Applications
Fmoc-®-2-tetrahydroisoquinoline acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: For the design and synthesis of therapeutic peptides and vaccines.
Industry: In the production of peptide-based materials and bioconjugates
Mechanism of Action
The mechanism of action of Fmoc-®-2-tetrahydroisoquinoline acetic acid in peptide synthesis involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during the coupling steps. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This stepwise process enables the precise assembly of peptides with high efficiency and purity .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 332064-67-2
- Molecular Formula: C25H21NO4 (inferred from stereoisomers)
- Molecular Weight : ~399.4 g/mol
- Purity : 95% (as reported for commercial batches)
- Status : Discontinued by some suppliers (e.g., CymitQuimica) but available through specialized vendors (e.g., Combi-Blocks) .
Comparison with Similar Compounds
Stereoisomeric Variants
Fmoc-protected tetrahydroisoquinoline derivatives exhibit distinct stereochemical and functional properties depending on the position and configuration of substituents:
Key Differences :
- Position of Functional Group : The R-configuration at C2 in the target compound vs. C3 in Fmoc-D-Tic-OH alters steric interactions during peptide coupling .
- Acetic Acid vs. Carboxylic Acid : The acetic acid side chain in the target compound provides greater flexibility compared to the rigid carboxylic acid in Fmoc-D-Tic-OH, impacting peptide folding .
Structural Analogues with Cyclic Backbones
Compounds with cyclopentane or cyclohexane cores serve as alternatives for introducing conformational rigidity:
Key Differences :
- Ring Size: Tetrahydroisoquinoline (bicyclic) vs. monocyclic structures (cyclopentane/cyclohexane) influence peptide solubility and thermal stability .
- Synthetic Accessibility: Tetrahydroisoquinoline derivatives often require multi-step synthesis, whereas cyclopentane/cyclohexane analogs are synthesized via direct reductive amination .
Key Differences :
- Aromatic vs. Aliphatic: The tetrahydroisoquinoline core enhances π-π stacking interactions in peptide assemblies compared to linear β-alanine .
- Coupling Conditions : The target compound requires optimized conditions (e.g., HATU/DIEA) due to steric hindrance, whereas Fmoc-β-Ala-OH couples efficiently under standard SPPS protocols .
Biological Activity
Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (Fmoc-THIQ) is a compound that belongs to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of Fmoc-THIQ, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C_{23}H_{26}N_{2}O_{4}
- Molecular Weight : 414.47 g/mol
- Melting Point : 60-66 °C
- Appearance : White powder
The biological activity of Fmoc-THIQ is primarily attributed to its structural properties, which allow it to interact with various biological targets. Research indicates that THIQ derivatives can influence several pathways:
- Anti-Cancer Activity : THIQ compounds have shown promise in inhibiting KRas, a critical protein involved in cell signaling pathways that control cell growth and survival. In vitro studies demonstrated that specific THIQ derivatives exhibited significant inhibition of KRas activity in colon cancer cell lines, with IC50 values ranging from 0.9 to 10.7 μM .
- Anti-Angiogenesis : Certain THIQ derivatives have been identified as potential anti-angiogenic agents, inhibiting the formation of new blood vessels necessary for tumor growth. Compounds such as GM-3-18 demonstrated over 50% inhibition of angiogenesis at concentrations as low as 10 μM .
- Neuroprotective Effects : The structural similarity of THIQs to neurotransmitters suggests potential neuroprotective properties. Some studies indicate that these compounds may mitigate neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
Research Findings
A comprehensive review of the literature reveals several notable findings regarding the biological activity of Fmoc-THIQ:
Table 1: Summary of Biological Activities
Case Studies
-
In Vitro Studies on Colon Cancer :
A study evaluated the anti-cancer properties of various THIQ derivatives, including Fmoc-THIQ, against a panel of colon cancer cell lines (Colo320, DLD-1, HCT116). Results indicated that compounds with specific substitutions exhibited potent KRas inhibition, suggesting a targeted approach for cancer therapy . -
Angiogenesis Inhibition :
Research involving the assessment of anti-angiogenic activity demonstrated that certain THIQ derivatives could effectively reduce angiogenesis in vitro. The study measured the area covered by angiogenic tubes and found significant reductions in treated groups compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
